molecular formula C14H9BrN2O2 B2939816 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone CAS No. 477864-80-5

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone

Katalognummer B2939816
CAS-Nummer: 477864-80-5
Molekulargewicht: 317.142
InChI-Schlüssel: BDEXPOXRURNOLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone (6-BHPQ) is a synthetic quinazolinone compound that has been studied for its potential applications in scientific research, including as a therapeutic agent. It has been shown to possess a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone serves as a pivotal intermediate in synthetic chemistry for the development of a diverse array of quinazolinone derivatives. Studies have detailed the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in generating compounds with varied functional groups, including ethers, esters, and sulfonates. These synthesized derivatives have been examined for their antibacterial properties, indicating the broad utility of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone in medicinal chemistry and drug discovery (Badr, El-Sherief, & Mahmoud, 1980).

Antimicrobial and Antiviral Activities

Further research into quinazolinone derivatives has unveiled their antimicrobial and antiviral efficacies. Specific compounds synthesized from 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have demonstrated significant activity against various strains of bacteria and viruses, including the potential to combat poxviruses. This highlights the potential of these compounds in addressing infectious diseases and underscores the importance of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone as a foundational chemical for therapeutic agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Antioxidant Properties

Quinazolinone derivatives have also been evaluated for their antioxidant properties, contributing to the potential therapeutic applications of these compounds in oxidative stress-related diseases. The structure-antioxidant activity relationships of 2-substituted quinazolin-4(3H)-ones indicate the necessity of specific substituents to enhance antioxidant efficacy. This research not only expands the utility of 6-bromo-quinazolinone derivatives but also opens avenues for the development of novel antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).

Anticancer and Anticonvulsant Activities

In the realm of pharmacology, novel quinazolinone derivatives have shown promise as anticancer and anticonvulsant agents. The synthesis of these derivatives from 6-bromo-quinazolinones and their subsequent evaluation against cancer cell lines reveal significant anticancer activity, offering new pathways for cancer treatment. Additionally, certain quinazolinone compounds exhibit potent anticonvulsant properties, suggesting their utility in developing new treatments for epilepsy and related disorders (Amir, Ali, & Hassan, 2013).

Eigenschaften

IUPAC Name

6-bromo-3-hydroxy-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEXPOXRURNOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320301
Record name 6-bromo-3-hydroxy-2-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone

CAS RN

477864-80-5
Record name 6-bromo-3-hydroxy-2-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.